

# Technical Guide: Physicochemical Properties of 4"-Demethylgentamicin C2

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## Compound of Interest

Compound Name: 4"-Demethylgentamicin C2

Cat. No.: B14150839

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This technical guide provides a detailed overview of the molecular weight and exact mass of 4"-Demethylgentamicin C2, a homolog of the gentamicin antibiotic complex. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

## Core Physicochemical Data

The fundamental physicochemical properties of 4"-Demethylgentamicin C2 are summarized below. This data is crucial for the identification, characterization, and quantification of this compound in various experimental and analytical settings.

Property	Value	Source
Molecular Formula	C19H39N5O7	BOC Sciences[1], ChemBK[2]
Molecular Weight	449.54 g/mol	BOC Sciences[1]
Molar Mass	449.55 g/mol	ChemBK[2]
Exact Mass	449.28530 g/mol	Calculated
CAS Number	66277-10-9	BOC Sciences[1]

Note: The exact mass was calculated based on the most abundant isotopes of the constituent elements (C: 12.00000, H: 1.00783, N: 14.00307, O: 15.99491).

# Experimental Protocol: Determination of Molecular Weight and Exact Mass by Mass Spectrometry

The determination of the molecular weight and exact mass of 4"-Demethylgentamicin C2 can be achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The following protocol is a generalized methodology based on the analysis of gentamicin and its related compounds.

## 1. Sample Preparation:

- Dissolve a reference standard of 4"-Demethylgentamicin C2 in a suitable solvent, such as a mixture of methanol and water with a small percentage of a weak acid like formic acid to facilitate protonation. The concentration should be optimized for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

## 2. Chromatographic Separation (HPLC):

- Column: A reversed-phase C18 column is commonly used for the separation of aminoglycoside antibiotics.
- Mobile Phase: A gradient elution is typically employed.
  - Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).
  - Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
- Gradient Program: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a period of 15-30 minutes is a common starting point. The gradient should be optimized to achieve good separation from any impurities or other gentamicin components.
- Flow Rate: A typical flow rate for a standard analytical HPLC column is 0.2-0.5 mL/min.
- Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.

### 3. Mass Spectrometric Analysis (MS):

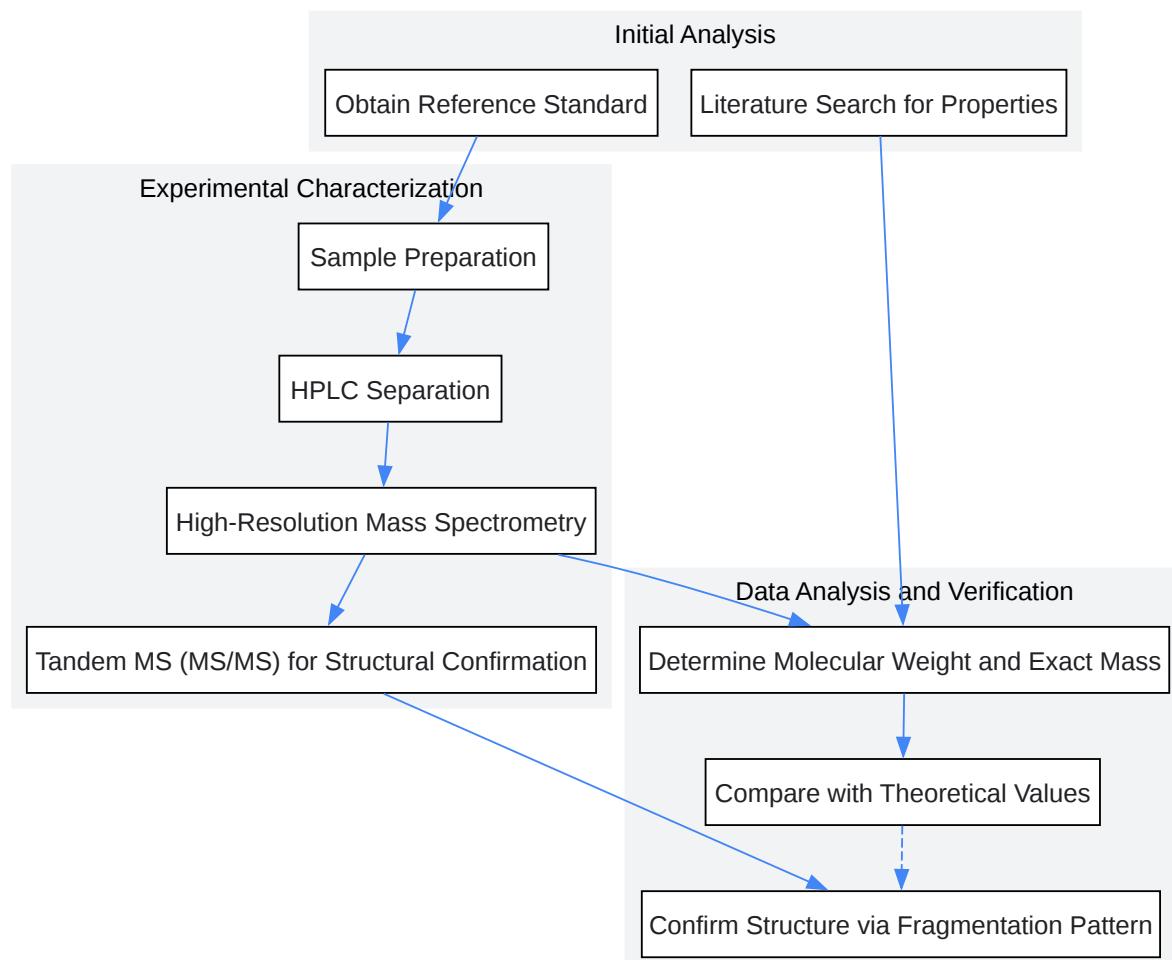
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is highly effective for aminoglycosides as they readily form protonated molecules  $[M+H]^+$ .
- Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is required for accurate mass measurement.
- Data Acquisition:
  - Full Scan Mode: Acquire mass spectra over a relevant  $m/z$  range (e.g.,  $m/z$  100-1000) to detect the protonated molecule of 4"-Demethylgentamicin C2 ( $[C_{19}H_{39}N_5O_7+H]^+$ ), which would have an expected  $m/z$  of approximately 450.29313.
  - Tandem MS (MS/MS): To confirm the identity of the compound, fragmentation of the precursor ion can be performed. The resulting product ion spectrum provides structural information. For gentamicin-related compounds, characteristic losses of the sugar moieties are expected.

### 4. Data Analysis:

- Molecular Weight: The molecular weight is determined from the  $m/z$  value of the singly charged protonated molecule observed in the full scan mass spectrum.
- Exact Mass: The high-resolution mass spectrometer provides a highly accurate measurement of the  $m/z$  value, which can be used to calculate the experimental exact mass of the molecule. This experimental value is then compared to the theoretical exact mass calculated from the molecular formula to confirm the elemental composition.

## Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like 4"-Demethylgentamicin C2.



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Caption: Logical workflow for the characterization of 4''-Demethylgentamicin C2.

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## References

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